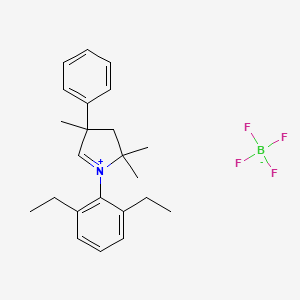

1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate

Description

1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate is a pyrrolium-based ionic compound characterized by a dihydro-2H-pyrrolium core substituted with 2,6-diethylphenyl, phenyl, and methyl groups. The tetrafluoroborate (BF₄⁻) anion provides ionic stability and solubility in polar aprotic solvents. The diethylphenyl groups likely enhance solubility and reduce crystallization tendencies compared to bulkier substituents (e.g., diisopropyl), while the phenyl and methyl groups stabilize the cationic core through conjugation and steric shielding .

Properties

IUPAC Name |

1-(2,6-diethylphenyl)-2,2,4-trimethyl-4-phenyl-3H-pyrrol-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N.BF4/c1-6-18-12-11-13-19(7-2)21(18)24-17-23(5,16-22(24,3)4)20-14-9-8-10-15-20;2-1(3,4)5/h8-15,17H,6-7,16H2,1-5H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHXJWZRIRXTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1=C(C(=CC=C1)CC)[N+]2=CC(CC2(C)C)(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671098-46-6 | |

| Record name | 1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate (CAS No. 1671098-46-6) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate is C23H32BF4N. It has a molecular weight of 407.30 g/mol and a density of 1.00 g/ml. The compound is typically obtained as a white to off-white solid .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. In particular, the antibacterial activity of similar compounds has been evaluated against various strains including Staphylococcus aureus and Escherichia coli. While specific data on the tetrafluoroborate salt form is limited, related pyrrole derivatives have demonstrated effective inhibition in vitro.

Anti-inflammatory Effects

Research has shown that certain pyrrole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). For instance, amidrazone-derived pyrrole compounds were tested for their anti-inflammatory properties and exhibited significant inhibition of PBMC proliferation under stimulated conditions . Although direct studies on 1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate are scarce, the structural similarities suggest potential for similar activities.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of new compounds. In related studies involving similar pyrrole derivatives, low concentrations (10 µg/mL) did not induce apoptosis or necrosis in PBMCs; however, higher concentrations (100 µg/mL) resulted in reduced cell viability . This indicates a need for careful dose management when considering therapeutic applications.

Case Study 1: Structural Influence on Biological Activity

A study focused on the structural variations in pyrrole derivatives highlighted that substitutions at specific positions significantly influenced their biological activity. Compounds with ortho substitutions were less effective as inhibitors compared to those with para substitutions . This suggests that the biological efficacy of 1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate may be contingent upon its specific structural attributes.

Case Study 2: Synthesis and Evaluation

In a recent synthesis study involving pyrrole derivatives, researchers evaluated various compounds for their anti-inflammatory and antibacterial properties. The results indicated that certain derivatives exhibited potent activity against bacterial strains while also suppressing inflammatory markers in vitro . Although direct data on the tetrafluoroborate salt was not included, these findings underscore the potential therapeutic applications of structurally similar compounds.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1671098-46-6 |

| Molecular Formula | C23H32BF4N |

| Molecular Weight | 407.30 g/mol |

| Density | 1.00 g/ml |

| Antibacterial Activity | Effective against Staphylococcus aureus, E. coli (related compounds) |

| Anti-inflammatory Activity | Inhibits IL-6 and TNF-α in PBMCs (related compounds) |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate is , with a molecular weight of 407.3 g/mol. The compound features a stable tetrafluoroborate anion, which contributes to its unique properties and applications in various fields .

Ionic Liquids Development

One of the most significant applications of this compound is in the development of ionic liquids. Ionic liquids are salts that are liquid at room temperature and have low volatility. They are used as solvents in various chemical reactions due to their unique properties such as high thermal stability and tunable solubility. The tetrafluoroborate anion in this compound enhances its stability and solubility in organic solvents, making it suitable for use in ionic liquid formulations .

Catalysis

The compound has shown promise as a catalyst in several chemical reactions. Its ability to facilitate reactions while remaining stable under various conditions makes it valuable in organic synthesis. For instance, it can act as a catalyst in Friedel-Crafts acylation and alkylation reactions, which are essential for synthesizing complex organic molecules .

Material Science

In material science, 1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate is utilized in the development of advanced materials such as polymers and composites. Its unique chemical structure allows for the modification of polymer properties, enhancing characteristics like thermal stability and mechanical strength .

Case Study 1: Ionic Liquid Synthesis

A study focused on synthesizing ionic liquids using this compound demonstrated its effectiveness in creating stable ionic solutions that can dissolve a wide range of organic compounds. The resulting ionic liquids were tested for their efficiency in catalyzing various organic reactions, showing improved yields compared to traditional solvents .

Case Study 2: Catalytic Applications

Research conducted on the catalytic properties of 1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate revealed its capability to catalyze the synthesis of biodiesel from vegetable oils. The study highlighted how the compound could lower the activation energy required for transesterification reactions significantly .

Comparison with Similar Compounds

Key Findings and Implications

- Steric Effects : Bulky substituents (e.g., diisopropyl in pyridinium salts) reduce solubility but enhance thermal stability, whereas diethyl groups balance solubility and reactivity .

- Electronic Tuning : Pyrrolium salts with extended conjugation (e.g., benzonaphtho derivatives) exhibit superior photophysical properties compared to simpler analogs .

- Anion Role : The BF₄⁻ anion universally improves ionic stability across all compounds, enabling applications in polar solvents .

Q & A

Q. What are the optimal synthetic routes for preparing this tetrafluoroborate salt?

The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of substituted phenyl precursors with pyrrolidine derivatives under acidic conditions, followed by quaternization using methyl iodide or ethyl bromide to form the cationic core.

- Step 2 : Anion exchange with sodium tetrafluoroborate (NaBF₄) in anhydrous dichloromethane (DCM) or acetonitrile to yield the final salt.

- Key validation : Confirm structural integrity using single-crystal X-ray diffraction (SC-XRD), as demonstrated for analogous tetrafluoroborate salts in studies of benzonaphtho-pyrrolium derivatives .

Q. How should researchers characterize the purity and structural identity of this compound?

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; purity >98% is typical for ionic salts.

- Structural confirmation :

- ¹H/¹³C NMR : Compare chemical shifts to related dihydroisoquinolinium or imidazolium tetrafluoroborate salts (e.g., δ ~7.2–7.8 ppm for aromatic protons) .

- Elemental analysis : Match calculated and observed C, H, N, and B content within ±0.4%.

- Mass spectrometry (ESI-MS) : Detect the cationic fragment ([M]⁺) and confirm the tetrafluoroborate counterion ([BF₄]⁻).

Q. What solvents and storage conditions are recommended for this compound?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DCM, THF, DMF) but insoluble in hexane or diethyl ether.

- Storage : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the BF₄⁻ anion. Avoid prolonged exposure to moisture, as noted in safety protocols for similar ionic salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for tetrafluoroborate salts?

- Method : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled humidity. For example:

Q. What computational strategies are effective for modeling cation-anion interactions in this compound?

- Approach : Use density functional theory (DFT) with the B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate electrostatic potential maps.

- Key insights :

Q. How can substituent electronic effects on reactivity be systematically studied?

- Experimental design :

- Synthesize derivatives with varying substituents (e.g., electron-withdrawing –NO₂ or electron-donating –OCH₃) on the phenyl rings.

- Measure reaction kinetics in model transformations (e.g., Diels-Alder catalysis) using UV-Vis spectroscopy.

- Data interpretation : Correlate Hammett σ values with rate constants to quantify electronic effects. For example, bulky 2,6-diethylphenyl groups may hinder substrate access, as seen in rigid dibenzobarrelene backbones .

Data Contradiction Analysis

Q. Conflicting reports on catalytic activity: How to identify the source of variability?

- Hypothesis testing :

- Variable 1 : Trace water content (use Karl Fischer titration to confirm solvent dryness).

- Variable 2 : Counterion purity (validate BF₄⁻ content via ion chromatography).

- Reference : Studies on 2,4,6-triphenylpyrylium tetrafluoroborate show that impurities >2% significantly reduce catalytic efficiency .

Q. Discrepancies in NMR chemical shifts across studies: How to reconcile?

- Root cause : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) or temperature effects.

- Resolution :

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.